Differential Inhibitory Activity of 5-Substituted Indole-4-carboxylates Against AF9-DOT1L PPI
In a head-to-head evaluation of 5-substituted indole-4-carboxylate derivatives, introduction of the 5-NH₂ group (as the free amine or derived amide) enabled IC₅₀ values of 3.6 µM (compound 15) and 2.7 µM (compound 16) for the AF9-DOT1L interaction. In contrast, analogs bearing other 5-substituents (e.g., H, CN, halogen) showed substantially weaker activity, with compounds 17-22 exhibiting only 0-52% inhibition at 5 µM, corresponding to IC₅₀ values >30 µM in the weakest case [1]. The 5-amino-containing series thus provides a 5- to >10-fold potency advantage over other 5-substituted indole-4-carboxylates in this PPI assay.
| Evidence Dimension | AF9-DOT1L PPI inhibition (IC₅₀ / % inhibition at 5 µM) |
|---|---|
| Target Compound Data | IC₅₀ = 3.6 µM (Compound 15, 5-[4-piperidin-1-ylphenyl]carboxamide derivative); IC₅₀ = 2.7 µM (Compound 16, 5-[4-pyrrolidin-1-ylphenyl]carboxamide derivative) |
| Comparator Or Baseline | Compound 22 (5-unsubstituted indole-4-carboxylate): IC₅₀ >30 µM; Compounds 17-21 (various 5-substituents): 0%-52% inhibition at 5 µM |
| Quantified Difference | 5-substituted NH₂-derived amides are >5- to >10-fold more potent than the 5-H analog and other 5-substituted variants. |
| Conditions | In vitro biochemical AF9-DOT1L PPI assay; IC₅₀ determined by dose-response curves; data extracted from Table 2 of Li et al., 2023. |
Why This Matters
Procurement of Methyl 5-amino-1H-indole-4-carboxylate specifically enables access to the 5-amino-derived chemotype that is critical for potent AF9-DOT1L inhibition; analogs lacking the 5-NH₂ cannot achieve comparable potency.
- [1] Li, X.; Song, Y.; et al. Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. Cancers 2023, 15, 5283. View Source
